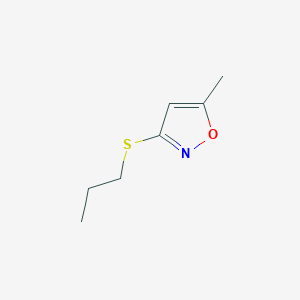
9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fmoc-aminomethyl-aniline hydrochloride is a chemical compound with the molecular formula C22H21ClN2O2 and a molecular weight of 380.87 g/mol . It is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fmoc-aminomethyl-aniline hydrochloride typically involves the protection of aminomethyl-aniline with an Fmoc group. One common method includes reacting aminomethyl-aniline with Fmoc chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of 4-Fmoc-aminomethyl-aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often recrystallized from ethanol to obtain the final product .
化学反応の分析
Types of Reactions: 4-Fmoc-aminomethyl-aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can react with the aminomethyl group once the Fmoc group is removed.
Major Products: The primary product of Fmoc removal is aminomethyl-aniline, which can further react to form various derivatives depending on the reagents used .
科学的研究の応用
4-Fmoc-aminomethyl-aniline hydrochloride is extensively used in scientific research, particularly in:
Biology: The compound is used in the preparation of peptide-based probes and drugs.
Medicine: It is involved in the synthesis of peptide therapeutics and diagnostic agents.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
作用機序
The primary mechanism of action of 4-Fmoc-aminomethyl-aniline hydrochloride involves the protection of amine groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amine . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules.
類似化合物との比較
Fmoc-protected Amino Acids: These compounds also use the Fmoc group for protecting amines during synthesis.
Boc-protected Amino Acids: These use the tert-butyloxycarbonyl (Boc) group for protection, which is removed under acidic conditions.
Uniqueness: 4-Fmoc-aminomethyl-aniline hydrochloride is unique due to its specific structure, which allows for the protection of aminomethyl-aniline. The Fmoc group provides stability under a wide range of conditions and can be removed selectively, making it highly valuable in synthetic chemistry .
特性
分子式 |
C22H21ClN2O2 |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-14-24-16-11-9-15(10-12-16)22(25)26-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
InChIキー |
STSDFKBAYVOVDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)NCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


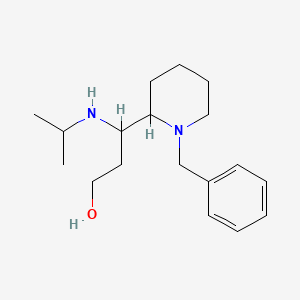
![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
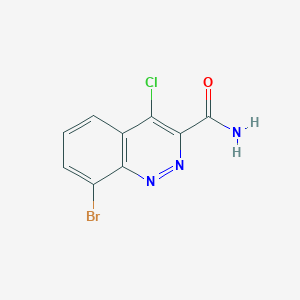
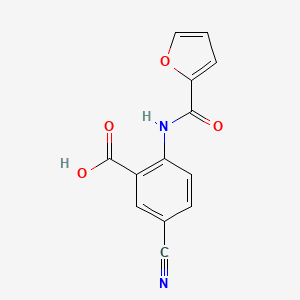
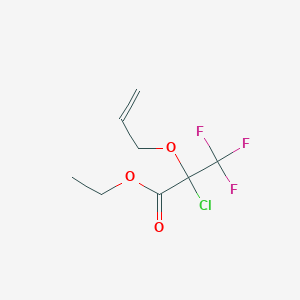
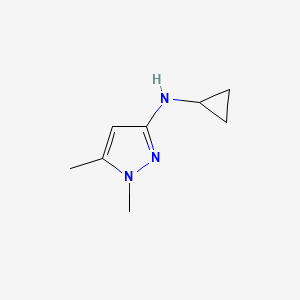
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
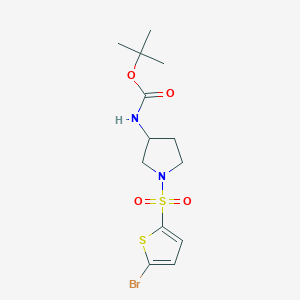
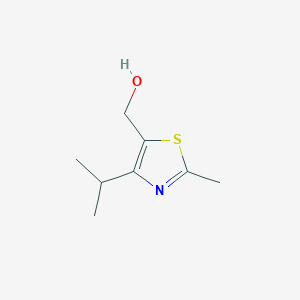
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
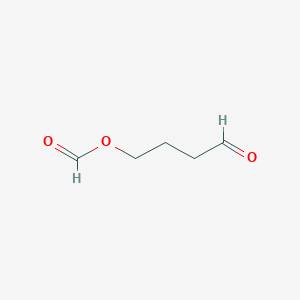
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
